An In-depth Technical Guide to the Synthesis and Properties of 4-Bromo-2-pentene
An In-depth Technical Guide to the Synthesis and Properties of 4-Bromo-2-pentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-bromo-2-pentene (CAS No: 1809-26-3), a versatile halogenated alkene intermediate crucial in various organic synthesis applications, including the development of pharmaceuticals and specialty chemicals.[1][2] This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and illustrates key reaction pathways.
Physicochemical Properties
4-Bromo-2-pentene is a colorless to pale yellow liquid with a distinct odor.[3] Its structure, containing both a reactive double bond and a good leaving group (bromine), makes it a valuable building block in synthetic chemistry.[2][4] The compound exists as stereoisomers due to a chiral center at the C4 position and geometric isomerism (cis/trans or Z/E) around the C2-C3 double bond.[2][5]
Table 1: Physical and Chemical Properties of 4-Bromo-2-pentene
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉Br | [1][2][6] |
| Molecular Weight | 149.03 g/mol | [2][6][7] |
| CAS Number | 1809-26-3 | [1][2][6] |
| Boiling Point | 114.3°C (estimate) | [2][6][8] |
| Density | 1.2312 g/cm³ (estimate) | [2][6] |
| Refractive Index | 1.4752 | [2][6][8] |
| Melting Point | -106.7°C (estimate) | [6][8] |
| Canonical SMILES | CC=CC(C)Br | [1][6] |
| InChI Key | LIPODSDLKCMVON-ONEGZZNKSA-N | [1][2] |
Spectroscopic Data
Detailed experimental spectra for 4-bromo-2-pentene are not widely available in public databases. However, spectral data for its isomers and related compounds can be found. For instance, mass spectrometry and vapor-phase IR spectra for (E)-4-bromopent-2-ene are noted in the PubChem database.[9] Predicted NMR spectra are also mentioned as being available.[1]
Table 2: Summary of Available Spectroscopic Information
| Spectroscopy Type | Isomer/Compound | Database/Source |
| Mass Spectrometry (GC-MS) | (E)-4-bromopent-2-ene | NIST Mass Spectrometry Data Center[9] |
| IR Spectra (Vapor Phase) | (E)-4-bromopent-2-ene | John Wiley & Sons, Inc.[9] |
| ¹³C NMR | 4-BROMO-2-PENTENE | Predicted data available[1] |
Synthesis of 4-Bromo-2-pentene
The synthesis of 4-bromo-2-pentene is most effectively achieved through allylic bromination of a suitable pentene precursor. Direct addition of molecular bromine (Br₂) across the double bond is generally unsuitable as it leads to vicinal dibromides and is not regioselective for the desired allylic position.[2] The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which allows for the introduction of a bromine atom at the allylic position with high selectivity.[2]
This protocol is a representative procedure for the synthesis of 4-bromo-2-pentene from 2-pentene.
Materials and Reagents:
-
2-pentene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Radical initiator (e.g., AIBN or benzoyl peroxide) or UV light
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pentene in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) to the solution. A slight molar excess of the pentene may be used.
-
Add a catalytic amount of a radical initiator, such as AIBN, or irradiate the mixture with a UV lamp to initiate the reaction.
-
Gently heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide as the reaction proceeds.
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a dilute solution of sodium bicarbonate to remove any remaining acidic impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purify the crude 4-bromo-2-pentene by fractional distillation under reduced pressure to obtain the final product.
Reactivity and Applications
The dual functionality of 4-bromo-2-pentene makes it a highly versatile reagent in organic synthesis.[2]
-
Nucleophilic Substitution: The bromine atom is a good leaving group, making the C4 position susceptible to attack by various nucleophiles (e.g., alcohols, amines, thiols) to form new carbon-heteroatom bonds.[4]
-
Electrophilic Addition: The carbon-carbon double bond can undergo electrophilic addition reactions, allowing for the introduction of a wide range of functional groups.[3][4]
-
Elimination Reactions: Under basic conditions, 4-bromo-2-pentene can undergo elimination to form dienes like 1,3-pentadiene.[4]
-
Organometallic Reactions: It can be used to form Grignard reagents or participate in coupling reactions to create new carbon-carbon bonds, which is fundamental for building more complex molecular skeletons.[4]
Due to this reactivity, 4-bromo-2-pentene serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1][2] For example, it can be used in the preparation of antiviral membranes.[6][8]
Safety Information
As a halogenated organic compound, 4-bromo-2-pentene should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Personal protective equipment, including gloves and safety glasses, should be worn. It may pose health risks if inhaled or ingested.[3] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Bromo-2-pentene | 1809-26-3 | Benchchem [benchchem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-bromo-2-pentene has a chiral carbon and can show enantiomerism. If a racemic mixture of 4-bromo-trans-2-pentene is treated with $B{{r}_{2}}$ in $CC{{l}_{4}}$ in presence of $FeB{{r}_{3}}$, 2,3,4-tribromopentane is formed. How many stereoisomers would be produced in this reaction? [vedantu.com]
- 6. 4-BROMO-2-PENTENE|1809-26-3|lookchem [lookchem.com]
- 7. 4-Bromo-2-pentene | C5H9Br | CID 534920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-BROMO-2-PENTENE | 1809-26-3 [chemicalbook.com]
- 9. (E)-4-bromopent-2-ene | C5H9Br | CID 5362822 - PubChem [pubchem.ncbi.nlm.nih.gov]
